ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate
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Overview
Description
- Starting Material: Hexanoyl derivative
- Reagents: Ethyl piperazinecarboxylate, triethylamine
- Conditions: Reflux
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate typically involves multiple steps, starting from readily available starting materials
-
Step 1: Synthesis of 4-oxo-3(4H)-quinazolinone
- Starting Material: Anthranilic acid
- Reagents: Formic acid, acetic anhydride
- Conditions: Reflux
-
Step 2: Formation of Hexanoyl Derivative
- Starting Material: 4-oxo-3(4H)-quinazolinone
- Reagents: Hexanoyl chloride, pyridine
- Conditions: Room temperature
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate can be compared with other quinazolinone derivatives and related compounds:
Ethyl 4-(4-oxo-3(4H)-quinazolinyl)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate: Contains an additional benzoyl group.
Quinazoline and Quinazolinone Derivatives: A broad class of compounds with diverse biological activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 4-[6-(4-oxo-3(4H)-quinazolinyl)hexanoyl]-1-piperazinecarboxylate is a synthetic compound that belongs to the class of quinazoline derivatives. Its structural complexity and potential biological activities have garnered interest in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C21H28N4O4
- Molecular Weight : 396.48 g/mol
- IUPAC Name : this compound
- CAS Number : 1144434-08-1
Structural Characteristics
The compound features a piperazine ring, which is known for its role in enhancing the pharmacological properties of various drugs. The presence of the quinazoline moiety contributes to its potential bioactivity, particularly in targeting specific enzymes or receptors.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in various biochemical pathways. Research indicates that compounds containing quinazoline structures often exhibit:
- Antitumor Activity : By inhibiting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies and Research Findings
-
Antitumor Activity :
A study evaluated a series of quinazoline derivatives, including those structurally related to this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation . -
Antimicrobial Effects :
Another investigation focused on the antimicrobial properties of related quinazoline derivatives. The results indicated that these compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt protein synthesis .
Comparative Biological Activity Table
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antitumor, Antimicrobial | Kinase inhibition, Disruption of protein synthesis |
(E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acid | Antiallergic | Inhibition of histamine release |
4-(6-Amino-4-oxo-4H-quinazolin-3-yl)-butyric acid ethyl ester | Antitumor | Induction of apoptosis |
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl 4-[6-(4-oxoquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H28N4O4/c1-2-29-21(28)24-14-12-23(13-15-24)19(26)10-4-3-7-11-25-16-22-18-9-6-5-8-17(18)20(25)27/h5-6,8-9,16H,2-4,7,10-15H2,1H3 |
InChI Key |
WGDCVSCECBWQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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